methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Description
Methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound with a unique structure that includes a dimethoxybenzoyl group, an isoindole moiety, and a butanoate ester
Properties
IUPAC Name |
methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-12(25)18(22(27)30-4)19-14-7-5-6-8-15(14)20(23-19)24-21(26)13-9-10-16(28-2)17(11-13)29-3/h5-11H,1-4H3,(H,23,24,26)/b19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBKIFAUHDTAIN-HNENSFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)OC)OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3,4-dimethoxybenzoyl chloride, which is then reacted with an appropriate amine to form the 3,4-dimethoxybenzoylamine intermediate. This intermediate is further reacted with isoindole derivatives under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxybenzoyl)aminoacetic acid
- Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate
- N-(((3,4-Dimethoxybenzoyl)amino)(3-nitrophenyl)methyl)-3,4-dimethoxybenzamide
Uniqueness
Methyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
